1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid
Overview
Description
1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid is an organic compound belonging to the class of pyrroloquinoline quinones. This compound is characterized by its tricyclic structure, which includes a pyrrole ring fused to a quinoline moiety.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid typically involves the reaction of trimethyl 4,5-dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate with sodium carbonate in water at 30°C for 24 hours. Alternatively, potassium carbonate can be used in water at temperatures ranging from 25°C to 80°C . Industrial production methods often employ green chemistry principles to optimize yield and reduce environmental impact.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid involves its role as a redox cofactor. It participates in electron transfer reactions, facilitating the oxidation and reduction of various substrates. The compound interacts with molecular oxygen, leading to the formation of hydrogen peroxide and other reactive oxygen species, which play a role in its biological effects . Key molecular targets include bacterial dehydrogenases and mitochondrial proteins involved in energy production .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid is unique due to its tricyclic structure and redox-active properties. Similar compounds include:
Pyrroloquinoline quinone: Shares a similar structure and redox properties but differs in its specific functional groups and biological activities.
Isoquinoline derivatives: These compounds have structural similarities but differ in their chemical reactivity and applications.
Quinoxaline derivatives: Similar in structure but have distinct chemical and biological properties.
Properties
IUPAC Name |
1H-pyrrolo[2,3-f]quinoline-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)10-6-7-3-4-9-8(11(7)14-10)2-1-5-13-9/h1-6,14H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVVIZLJCBTAQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2NC(=C3)C(=O)O)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491005 | |
Record name | 1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50491005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63385-12-6 | |
Record name | 1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50491005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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